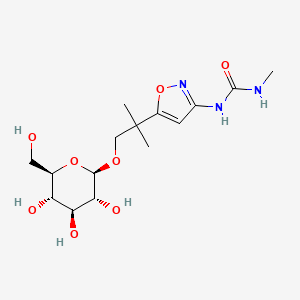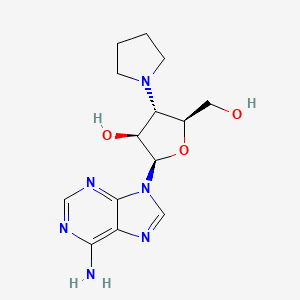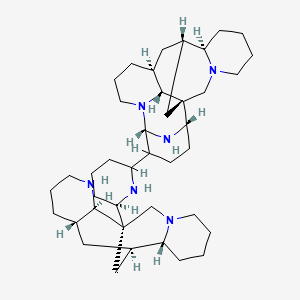
1-(4-Cyclohexylmethylcyclohexyl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s systematic name reflects its substituents and connectivity, but it’s often referred to by its common name for simplicity.
1-(4-Cyclohexylmethylcyclohexyl)-3-(m-tolyl)urea: is a complex organic molecule that falls within the class of urea derivatives. Its structure consists of two cyclohexyl rings connected by a urea moiety, with a methyl group attached to one of the cyclohexyl rings and a m-tolyl group (3-methylphenyl) attached to the other.
Méthodes De Préparation
Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the reaction of cyclohexylamine with m-tolyl isocyanate (or its precursor) under appropriate conditions. The isocyanate reacts with the amine to form the urea linkage.
Industrial Production: While I don’t have specific industrial methods, large-scale production likely involves optimization of reaction conditions, purification, and yield improvement.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions due to its functional groups
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield various products, such as oxidized or reduced derivatives, substituted ureas, or rearranged compounds.
Applications De Recherche Scientifique
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: Investigating its potential as a drug candidate, enzyme inhibitor, or bioactive molecule.
Industry: Applications in materials science, catalysis, or polymer chemistry.
Mécanisme D'action
- Unfortunately, specific information on the mechanism of action for this compound is scarce. Further research is needed to understand how it interacts with biological targets or cellular pathways.
Comparaison Avec Des Composés Similaires
Uniqueness: The combination of cyclohexyl rings, methyl group, and m-tolyl substituent makes this compound unique.
Similar Compounds: While I don’t have an exhaustive list, other urea derivatives with similar structural features might include N,N’-dicyclohexylurea, N,N’-dimethylurea, and N-phenyl-N’-cyclohexylurea.
Propriétés
Numéro CAS |
102433-10-3 |
|---|---|
Formule moléculaire |
C21H32N2O |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
1-[4-(cyclohexylmethyl)cyclohexyl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C21H32N2O/c1-16-6-5-9-20(14-16)23-21(24)22-19-12-10-18(11-13-19)15-17-7-3-2-4-8-17/h5-6,9,14,17-19H,2-4,7-8,10-13,15H2,1H3,(H2,22,23,24) |
Clé InChI |
KEPFKNDJHUYRKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)NC2CCC(CC2)CC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


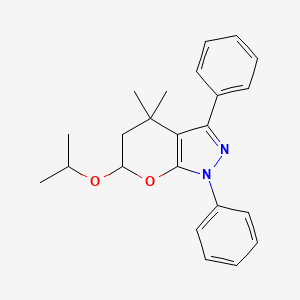
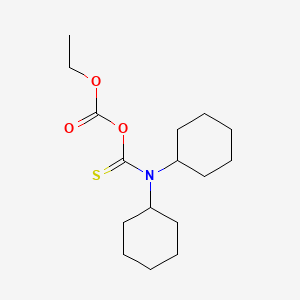

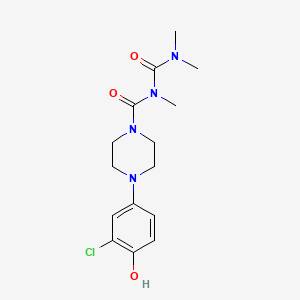
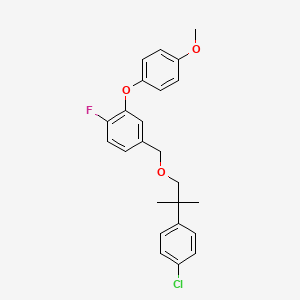
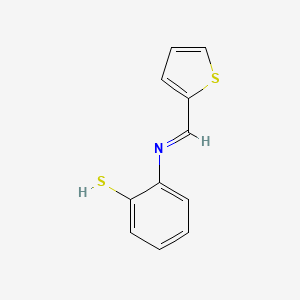
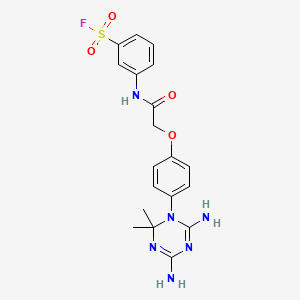

![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)

